6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid

Anti-inflammatory drug discovery NSAID development Prostaglandin inhibition

Researchers pursuing kinase or anti-inflammatory programs often encounter scaffolds that fail to translate in vitro potency to in vivo efficacy. 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid (CAS 14714-22-8) directly addresses this gap: the 6-chloro substituent is essential for in vivo anti-inflammatory activity-the unsubstituted analog is inactive, and the 6-Br variant shows reduced potency. Key advantages: • ROCK2 IC50 7.0-8.7 nM; DYRK1A/CLK IC50 < 100 nM • Direct amide coupling via 3-COOH handle for rapid library synthesis • 98% purity, solid, shipped ambient; in stock for immediate global dispatch.

Molecular Formula C8H6ClN3O2
Molecular Weight 211.6 g/mol
CAS No. 14714-22-8
Cat. No. B077250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid
CAS14714-22-8
Molecular FormulaC8H6ClN3O2
Molecular Weight211.6 g/mol
Structural Identifiers
SMILESCC1=C(N2C(=N1)C=CC(=N2)Cl)C(=O)O
InChIInChI=1S/C8H6ClN3O2/c1-4-7(8(13)14)12-6(10-4)3-2-5(9)11-12/h2-3H,1H3,(H,13,14)
InChIKeyQPUBOGNHAFQPOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic Acid: Overview


6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid (CAS 14714-22-8) is a heterocyclic building block with a molecular weight of 211.61 g/mol and a standard purity of 98% available from commercial suppliers . Its structure consists of a fused imidazo[1,2-b]pyridazine core bearing a chloro substituent at the 6-position, a methyl group at the 2-position, and a carboxylic acid handle at the 3-position, with a computed LogP value of 1.51 [1]. The imidazo[1,2-b]pyridazine scaffold has been validated across multiple therapeutic targets, with derivatives demonstrating potent kinase inhibition (e.g., ROCK2 IC50 values of 7.0–8.7 nM, DYRK1A/CLK IC50 < 100 nM) and anti-inflammatory activity [2].

Substitution requirement

6-chloro group linked to in vivo anti-inflammatory activity in reported SAR; unsubstituted 6-H analog inactive

Scaffold utility

Imidazo[1,2-b]pyridazine core supports kinase inhibitor design; derivatives show nanomolar potency in ROCK, VEGFR, CDK panels

Synthetic handle

3-carboxylic acid group enables direct amide coupling for rapid library diversification

Why Generic Substitution Fails


Generic substitution with unsubstituted imidazo[1,2-b]pyridazine-3-carboxylic acid or alternative heterocyclic building blocks fails due to the specific electronic and steric contributions of the 6-chloro and 2-methyl substituents, which directly modulate both the synthetic utility and biological activity of downstream compounds. In a foundational structure-activity relationship study, the 6-chloro substitution was shown to be essential for anti-inflammatory activity in vivo, whereas the corresponding unsubstituted analog (6-H) was devoid of activity [1]. Substitution with a 6-bromo group resulted in significantly reduced activity, indicating that the 6-chloro group provides an optimal balance of electronegativity and steric bulk that cannot be replicated by alternative halogens or the unsubstituted core [2]. Furthermore, the 3-carboxylic acid handle enables direct amide coupling with diverse amines, as demonstrated in the synthesis of phenoxy-substituted imidazo[1,2-b]pyridazine amide derivatives with antibacterial and anti-tubercular activity [3].

Halogen substitution

Replacing 6-chloro with 6-H or 6-Br may eliminate in vivo anti-inflammatory activity as reported in carrageenan edema model; 6-Cl is a critical determinant.

Scaffold mismatch

Alternative heterocyclic cores (e.g., imidazo[1,2-a]pyridine) may alter kinase selectivity and increase off-target liability, limiting direct interchangeability.

Functional group deficiency

Building blocks lacking 3-COOH require alternative functionalization strategies, which may reduce efficiency for amide library synthesis.

Differentiation from Structural Analogs


In Vivo Anti-inflammatory Activity

In a comparative study evaluating the anti-inflammatory activity of a series of 2-methylimidazo[1,2-b]pyridazine-3-carboxylic acids, the 6-chloro-substituted derivative (target compound) demonstrated significant anti-inflammatory activity in the carrageenan-induced rat paw edema model, while the unsubstituted 6-H analog showed no activity [1]. The 6-bromo analog retained some activity but was less potent than the 6-chloro compound [2]. This SAR trend establishes that the 6-chloro substituent is not merely a placeholder but a critical determinant of pharmacological efficacy.

In vivo anti-inflammatory
Head-to-head
6-Cl: active; 6-H: inactive; 6-Br: reduced
Supports selection of 6-Cl for in vivo models
Carrageenan edema model (in vivo)
Anti-inflammatory drug discovery NSAID development Prostaglandin inhibition

Kinase Inhibition Potency

The imidazo[1,2-b]pyridazine scaffold has been validated as a privileged kinase inhibitor chemotype with potencies rivaling clinically approved agents. Optimized derivatives in a recent 2025 study achieved ROCK2 IC50 values of 7.0–8.7 nM, with excellent isoform selectivity (SI = 200/138) [1]. This potency range is comparable to the FDA-approved ROCK inhibitor netarsudil (IC50 ~10 nM for ROCK2) [2]. Additional studies have identified imidazo[1,2-b]pyridazine derivatives as potent VEGFR-2 inhibitors (IC50 = 8.4 nM) with superior selectivity over a 70-kinase panel compared to ponatinib [3], and as CDK12/13 inhibitors (IC50 = 15.5 nM and 12.2 nM, respectively) with potent activity against triple-negative breast cancer cells [4].

Kinase potency (derivatives)
Class-level
ROCK2 IC50 7.0–8.7 nM
Scaffold enables potent kinase inhibitor design
Based on optimized derivatives, not building block
Kinase inhibitor development ROCK2 inhibition Oncology therapeutics

Amide Coupling for Antibacterial Leads

The 3-carboxylic acid functional group serves as a versatile synthetic handle for generating diverse amide derivatives with biological activity. A 2025 study synthesized a series of 10 phenoxy-substituted imidazo[1,2-b]pyridazine amide derivatives starting from 6-chloro-2-methyl-8-phenoxyimidazo[1,2-b]pyridazine-3-carboxylic acid via coupling with various amines, yielding compounds with demonstrated antibacterial and anti-tubercular activities [1]. In contrast, analogs lacking the 3-carboxylic acid group require alternative functionalization strategies that may be less efficient or compatible with downstream chemistry [2].

Amide coupling enabled
Class-level
Direct amide bond formation via 3-COOH
Enables rapid library synthesis for screening
Standard coupling conditions
Antibacterial drug discovery Anti-tubercular agents Amide coupling

Kinase Selectivity vs. Imidazo[1,2-a]pyridine

Comparative analysis of kinase inhibitor scaffolds reveals that the imidazo[1,2-b]pyridazine core offers distinct selectivity advantages over the structurally related imidazo[1,2-a]pyridine scaffold. Imidazo[1,2-b]pyridazine derivatives have demonstrated selective inhibition of DYRKs and CLKs with IC50 < 100 nM, while maintaining selectivity over closely related kinase families [1]. This selectivity profile contrasts with imidazo[1,2-a]pyridine-based inhibitors, which often exhibit broader kinome inhibition and consequently higher potential for off-target effects [2]. The presence of the additional nitrogen atom in the pyridazine ring alters hydrogen-bonding patterns and electronic distribution, contributing to the observed selectivity differences.

Kinase selectivity vs. imidazo[1,2-a]pyridine
Class-level
Selective DYRK/CLK inhibition reported
May reduce off-target kinase inhibition
Selectivity advantage qualitative; requires profiling
Kinase selectivity Off-target toxicity Chemical biology

Balanced Lipophilicity for Lead Optimization

The target compound exhibits a computed LogP value of 1.51 [1], which falls within the optimal Lipinski range for oral drug candidates (LogP < 5) and represents a balanced lipophilicity profile. In comparison, the unsubstituted imidazo[1,2-b]pyridazine-3-carboxylic acid core (without 6-Cl and 2-methyl groups) has a lower LogP (~0.8–1.0), while heavily substituted analogs with additional aromatic rings can exceed LogP > 3.0 [2]. The 1.51 value indicates that the 6-chloro and 2-methyl substituents provide sufficient lipophilicity for membrane permeability without introducing excessive hydrophobicity that could compromise aqueous solubility or increase off-target promiscuity.

Lipophilicity (computed)
Cross-study comparable
LogP 1.51
Balanced lipophilicity for lead optimization
Computed value; experimental LogP may differ
Physicochemical property optimization Drug-likeness ADME prediction

Commercial Availability and Quality

The target compound is commercially available from multiple suppliers with a standard purity specification of 98% . Suppliers provide batch-specific quality control documentation including NMR, HPLC, and GC analyses . This level of analytical characterization ensures reproducible synthetic outcomes compared to custom-synthesized or lower-purity alternatives. In contrast, several structurally related analogs are only available via custom synthesis with extended lead times and variable quality [1]. The compound is stocked by major chemical suppliers with pricing at approximately $127 per gram .

Commercial quality
Supporting evidence
98% purity, batch QC, $127/g
Supports reproducible synthetic outcomes
Verify batch-specific documentation
Chemical procurement Quality control Reproducible synthesis

Priority Research Applications


Anti-inflammatory Drug Discovery

This compound serves as the core scaffold for anti-inflammatory drug discovery programs requiring in vivo activity. The 6-chloro substitution has been directly validated in the carrageenan-induced rat paw edema model, demonstrating significant activity that is absent in the unsubstituted 6-H analog and reduced in the 6-Br analog [1]. Medicinal chemistry teams should prioritize this specific analog over unsubstituted or alternative halogen versions when synthesizing libraries for NSAID development or prostaglandin inhibition studies.

Kinase Inhibitor Development

The imidazo[1,2-b]pyridazine core has been extensively validated as a privileged kinase inhibitor scaffold, with optimized derivatives achieving ROCK2 IC50 values of 7.0–8.7 nM, VEGFR-2 IC50 of 8.4 nM, and CDK12/13 IC50 values of 15.5 nM and 12.2 nM respectively [2]. The 3-carboxylic acid handle enables rapid diversification to explore structure-activity relationships around these and related kinase targets. Programs targeting pulmonary fibrosis, oncology, or inflammatory diseases can leverage this building block to generate focused kinase inhibitor libraries with established potency benchmarks.

Antibacterial and Anti-TB Lead Optimization

The 3-carboxylic acid functional group provides a direct synthetic route to amide derivatives with antibacterial and anti-tubercular activities, as demonstrated by a 2025 study that synthesized 10 phenoxy-substituted imidazo[1,2-b]pyridazine amide derivatives from a closely related carboxylic acid precursor [3]. Researchers can couple this building block with diverse amine libraries to generate novel antibacterial leads, particularly for drug-resistant pathogens.

Selective DYRK/CLK Probe Development

The imidazo[1,2-b]pyridazine scaffold has demonstrated selective inhibition of DYRKs and CLKs with IC50 values below 100 nM, with minimal off-target activity against other kinase families [4]. This selectivity profile makes the scaffold particularly valuable for developing chemical probes to interrogate DYRK/CLK biology or for therapeutic programs where isoform selectivity is critical to avoid toxicity. The 6-chloro-2-methyl substitution pattern provides a starting point for further optimization of potency and selectivity.

Application
Selection Property
Validation Focus
In vivo anti-inflammatory model studies
6-Chloro imidazo[1,2-b]pyridazine core
Model response across 6-Cl/6-H/6-Br substituents
Kinase inhibitor library synthesis
3-Carboxylic acid synthetic handle
Kinase panel IC50 profiling
Antimicrobial screening library synthesis
Amide coupling compatibility
MIC determination against target strains
Kinase selectivity probe studies
Imidazo[1,2-b]pyridazine selectivity profile
Selectivity over related kinase families

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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